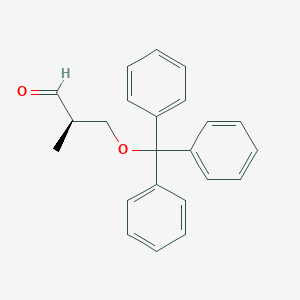
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- is a complex organic compound with the molecular formula C22H22O2. This compound is characterized by the presence of a propanal group, a methyl group, and a triphenylmethoxy group. The (2R) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- typically involves several steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylpropanal with triphenylmethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The triphenylmethoxy group may enhance the compound’s stability and facilitate its interactions with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
Propanal, 2-methyl-3-phenyl-: Similar structure but lacks the triphenylmethoxy group.
Propanal, 2-methyl-3-(diphenylmethoxy)-: Contains a diphenylmethoxy group instead of a triphenylmethoxy group.
Uniqueness
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
392250-64-5 |
|---|---|
分子式 |
C23H22O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
(2R)-2-methyl-3-trityloxypropanal |
InChI |
InChI=1S/C23H22O2/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3/t19-/m0/s1 |
InChIキー |
LIYRXLLUKJHOAS-IBGZPJMESA-N |
異性体SMILES |
C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
正規SMILES |
CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


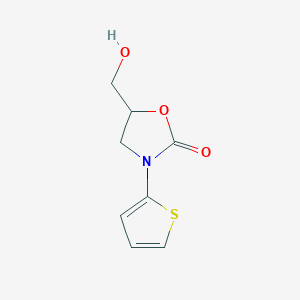
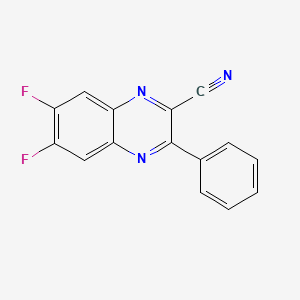
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)


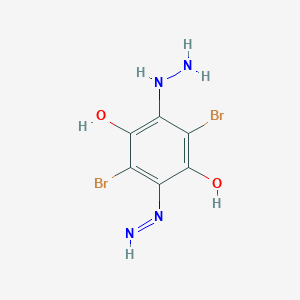
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
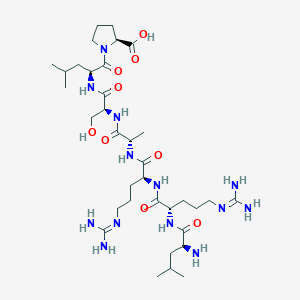
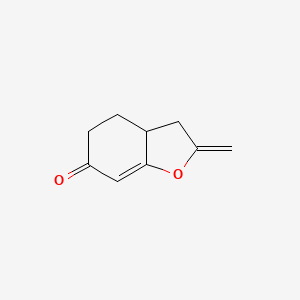
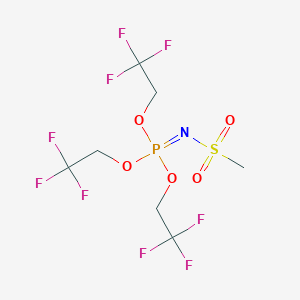
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
